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Compound of Interest

Compound Name: PF-592379

Cat. No.: B3428976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pre-clinical abuse potential of PF-
592379, a highly selective dopamine D3 receptor agonist, with the less selective D3 agonist 7-

OH-DPAT and the psychostimulant cocaine. The data presented is primarily drawn from a

pivotal study by Collins et al. (2012) in Behavioural Pharmacology, which systematically

evaluated these compounds in validated models of drug abuse.

Executive Summary
Pre-clinical studies in rats demonstrate that PF-592379 has a significantly lower abuse

potential compared to the less selective dopamine D3 agonist 7-OH-DPAT and the highly

addictive substance, cocaine. In self-administration studies, PF-592379 did not maintain

responding above saline levels, indicating a lack of reinforcing effects. Furthermore, in drug

discrimination assays, PF-592379 did not substitute for the subjective effects of cocaine. In

contrast, 7-OH-DPAT showed modest reinforcing properties and partially substituted for

cocaine, suggesting a moderate abuse liability. These findings highlight the potential of high D3

receptor selectivity in designing novel therapeutics with a reduced risk of abuse.

Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo studies,

providing a clear comparison of PF-592379 with 7-OH-DPAT and cocaine.
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Table 1: In Vitro Receptor Binding Affinities and Functional Potencies

Compound D3 Ki (nM) D2 Ki (nM)
D3 EC50
(nM)

D2 EC50
(nM)

D3/D2
Selectivity
(Ki)

PF-592379 0.98 >10,000 1.8 >10,000 >10,204

7-OH-DPAT 1.0 18.1 0.2 11.4 18.1

Data from Collins et al. (2012)

Table 2: Summary of In Vivo Abuse Potential Studies in Rats

Assay PF-592379 7-OH-DPAT Cocaine

Self-Administration

Acquisition of

Responding

Did not acquire self-

administration

Did not acquire self-

administration

Readily acquired self-

administration

Maintenance of

Responding (Fixed

Ratio 5)

Saline-like responding Modest responding
Dose-dependent

responding

Maintenance of

Responding

(Progressive Ratio)

Saline-like responding
Did not maintain

significant responding

Maintained

responding

Drug Discrimination

Substitution for

Cocaine (5.6 mg/kg)
Saline-like effects Partial substitution Full substitution

Data from Collins et al. (2012)

Experimental Protocols
A detailed description of the methodologies employed in the key studies is provided below to

allow for critical evaluation and replication.
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In Vitro Assays
Receptor Binding Assays:

Objective: To determine the binding affinity (Ki) of PF-592379 and 7-OH-DPAT for dopamine

D2 and D3 receptors.

Method:

Membranes were prepared from cells stably expressing human D2 or D3 receptors.

Radioligand binding assays were performed using [³H]spiperone for D2 and [³H]-(+)-PHNO

for D3 receptors.

Increasing concentrations of the test compounds (PF-592379 or 7-OH-DPAT) were

incubated with the membranes and the radioligand.

Non-specific binding was determined in the presence of a high concentration of an

appropriate antagonist.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) was determined.

Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Assays:

Objective: To determine the functional potency (EC50) of PF-592379 and 7-OH-DPAT at D2

and D3 receptors.

Method:

GTPγS binding assays were performed using membranes from cells expressing human

D2 or D3 receptors.

Increasing concentrations of the agonist (PF-592379 or 7-OH-DPAT) were incubated with

the membranes in the presence of [³⁵S]GTPγS.
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Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to G-proteins.

The amount of bound [³⁵S]GTPγS was measured by scintillation counting.

EC50 values, the concentration of agonist that produces 50% of the maximal response,

were determined from the concentration-response curves.

In Vivo Assays in Rats
Drug Self-Administration:

Objective: To assess the reinforcing effects of the compounds, a key indicator of abuse

potential.

Method:

Surgery: Male Wistar rats were surgically implanted with intravenous catheters in the

jugular vein.

Apparatus: Rats were tested in operant conditioning chambers equipped with two levers, a

stimulus light, and an infusion pump.

Acquisition Phase: Naïve rats were placed in the chambers for daily sessions where a

press on the active lever resulted in an intravenous infusion of either cocaine (0.32

mg/kg/infusion), 7-OH-DPAT (0.032 mg/kg/infusion), or PF-592379 (0.032 mg/kg/infusion).

The inactive lever had no programmed consequences.

Maintenance Phase (Fixed Ratio): Rats trained to self-administer cocaine were tested with

different doses of cocaine, 7-OH-DPAT, or PF-592379 on a fixed-ratio 5 (FR5) schedule of

reinforcement, where five lever presses were required for each infusion.

Maintenance Phase (Progressive Ratio): The reinforcing efficacy was further assessed

using a progressive-ratio (PR) schedule, where the number of lever presses required for

each subsequent infusion increased progressively. The breakpoint (the last ratio

completed) served as a measure of the reinforcing strength of the drug.

Drug Discrimination:
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Objective: To determine if the subjective effects of PF-592379 and 7-OH-DPAT are similar to

those of cocaine.

Method:

Training: Rats were trained to discriminate between an intraperitoneal injection of cocaine

(5.6 mg/kg) and saline. In daily sessions, pressing one lever (the "drug" lever) was

reinforced with food pellets after a cocaine injection, while pressing the other lever (the

"saline" lever) was reinforced after a saline injection.

Testing: Once the rats reliably pressed the correct lever based on the injection they

received, test sessions were conducted.

During test sessions, rats were administered various doses of PF-592379, 7-OH-DPAT, or

cocaine, and the percentage of responses on the cocaine-appropriate lever was

measured. Full substitution occurs when a test drug produces a high percentage of

responding on the cocaine-appropriate lever, indicating similar subjective effects.

Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows

described in this guide.
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Caption: Dopamine D3 receptor signaling pathway activated by PF-592379.
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Caption: Workflow for the drug self-administration experiment in rats.
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Caption: Workflow for the drug discrimination experiment in rats.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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